TMP778

描述

TMP778是一种选择性抑制剂,靶向视黄醇相关孤儿受体γt(RORγt),RORγt是一种转录因子,在T辅助17(Th17)细胞的分化中起着至关重要的作用。 Th17细胞参与多种自身免疫性疾病的发病机制,使this compound成为研究和潜在治疗应用的宝贵化合物 .

准备方法

合成路线和反应条件: TMP778通过一系列化学反应合成,包括形成苯甲酰胺部分和富电子杂环(异恶唑)。合成路线通常包括以下步骤:

- 形成苯甲酰胺中间体。

- 环化形成异恶唑环。

- 最终偶联生成this compound .

工业生产方法: this compound的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以确保高产率和纯度。 关键因素包括温度控制、溶剂选择和纯化技术,如重结晶和色谱法 .

化学反应分析

反应类型: 由于存在反应性官能团,TMP778主要经历取代反应。 在特定条件下,它也可以参与氧化和还原反应 .

常用试剂和条件:

取代反应: 常用试剂包括卤化剂和亲核试剂。条件通常包括温和的温度和二氯甲烷等溶剂。

氧化反应: 在酸性条件下可以使用高锰酸钾或三氧化铬等试剂。

还原反应: 在无水条件下使用氢化锂铝或硼氢化钠等还原剂

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生具有不同官能团的各种this compound衍生物,而氧化和还原反应可以改变分子中特定原子的氧化态 .

科学研究应用

Autoimmune Uveitis

A significant body of research has focused on the application of TMP778 in experimental autoimmune uveitis (EAU), an animal model that mimics human uveitis.

- Study Overview : In a study published in the Journal of Immunology, this compound was shown to significantly inhibit the development of EAU in mice. Histological examinations revealed reduced inflammatory cell infiltration and lower levels of IL-17 in treated animals compared to controls .

- Findings : The treatment led to a marked decrease in both Th1 and Th17 cell populations, suggesting that this compound not only inhibits IL-17 production but also affects other immune pathways .

Skin Inflammation

This compound has also been investigated for its effects on skin inflammation models.

- Study Overview : In another study, this compound was found to attenuate imiquimod-induced skin inflammation, which is associated with Th17 responses .

- Data Summary : The compound inhibited the expression of inflammatory cytokines and reduced the number of Th17 cells in the affected skin areas. The IC50 for RORγt inhibition was reported at 0.017 μM, demonstrating its potency .

Comparative Efficacy

The efficacy of this compound compared to other RORγt inhibitors has been assessed through various studies:

| Compound | IC50 (μM) | Selectivity | Application Area |

|---|---|---|---|

| This compound | 0.017 | >1000-fold against other nuclear receptors | Autoimmune diseases |

| TMP920 | 1.1 | Less selective than this compound | Autoimmune diseases |

| TMP776 | Not effective against RORγt | N/A | N/A |

Therapeutic Implications

The implications of using this compound extend beyond basic research into potential clinical applications:

- Autoimmune Conditions : Given its ability to suppress Th17-mediated inflammation, this compound is being explored as a therapeutic agent for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

- Immunosuppressive Therapy : The compound's immunosuppressive properties suggest it could be beneficial in managing transplant rejection or other scenarios where modulation of the immune response is required .

作用机制

TMP778通过与RORγt的配体结合域结合发挥其作用,从而抑制其活性。这种抑制阻止RORγt激活Th17细胞特征基因的转录,例如白细胞介素-17(IL-17)。 通过阻断IL-17的产生,this compound降低了Th17细胞介导的炎症反应 .

分子靶点和途径:

相似化合物的比较

TMP778与其他RORγt抑制剂(如TMP920和GSK805)进行了比较。 这些化合物具有类似的作用机制,但在效力和选择性方面有所不同 .

类似化合物:

This compound的独特性: this compound因其对RORγt的高效力和选择性而独一无二。 它在自身免疫性疾病的临床前模型中已显示出显着的疗效,使其成为研究和潜在治疗应用的宝贵工具 .

生物活性

TMP778 is a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), a transcription factor critically involved in the differentiation of T helper 17 (Th17) cells. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases, particularly due to its ability to modulate immune responses by inhibiting the production of interleukin-17 (IL-17), a key cytokine associated with inflammation and autoimmunity.

This compound functions primarily through the inhibition of RORγt, which is essential for Th17 cell differentiation. By blocking RORγt activity, this compound effectively suppresses the generation of both Th1 and Th17 cells, as evidenced by various studies that demonstrate reduced expression of cytokines such as IL-17 and interferon-gamma (IFN-γ) in treated models .

Key Findings:

- Inhibition of Cytokine Production : this compound significantly reduces IL-17 and IFN-γ production in CD4+ T cells. In experiments involving murine models, treatment with this compound led to a marked decrease in Th17 cell populations and their associated cytokines .

- Effect on T Cell Differentiation : The compound not only inhibits Th17 differentiation but also affects Th1 cells, indicating a broader impact on T cell plasticity. Studies have shown that fewer Th17 cells available for differentiation result in decreased Th1 cell populations over time .

Table 1: Summary of this compound's Effects on T Cell Populations

Case Study 1: EAE Mouse Model

A study investigating the effects of this compound in an experimental autoimmune encephalomyelitis (EAE) model demonstrated that treatment resulted in a significant reduction in both IL-17 and IFN-γ producing T cells. Flow cytometry analyses revealed that this compound-treated mice had lower frequencies of double-positive (IL-17+IFN-γ+) T cells, suggesting that this compound not only inhibits Th17 differentiation but also impacts Th1 cell responses through a reduction in available precursor cells .

Case Study 2: Chronic Graft-versus-Host Disease (cGvHD)

In a murine model of cGvHD, this compound was shown to interfere with the differentiation of a subset of CD4+ T cells characterized by enhanced RORγt expression. This study highlighted the compound's efficacy in reducing pulmonary inflammation and tissue damage associated with cGvHD, further supporting its role as an immunomodulator .

属性

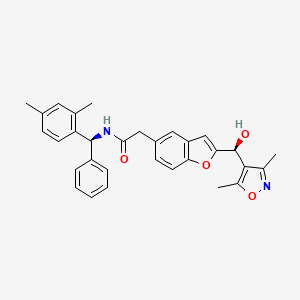

IUPAC Name |

2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIURRJOJDQOMFC-IOWSJCHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@H](C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。